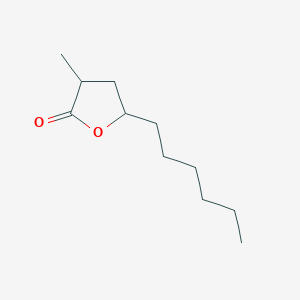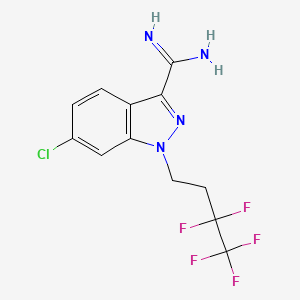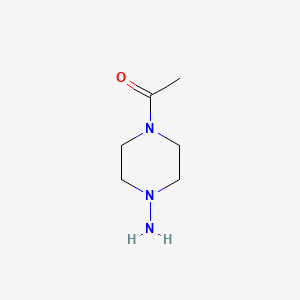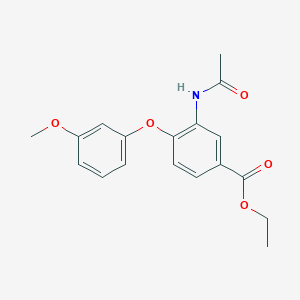
3-aminothiophene-2-thiocarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-aminothiophene-2-thiocarboxamide is a heterocyclic compound that contains a thiophene ring substituted with an amino group at the third position and a carbothioamide group at the second position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminothiophene-2-thiocarboxamide can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is widely used due to its simplicity and efficiency.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of multicomponent reactions and catalytic processes to enhance yield and reduce reaction times. Green chemistry principles are also being applied to develop more sustainable and environmentally friendly production methods .
Análisis De Reacciones Químicas
Types of Reactions: 3-aminothiophene-2-thiocarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and carbothioamide groups, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Aplicaciones Científicas De Investigación
3-aminothiophene-2-thiocarboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-aminothiophene-2-thiocarboxamide involves its interaction with various molecular targets and pathways. The amino and carbothioamide groups can form hydrogen bonds and other interactions with biological molecules, leading to the inhibition of specific enzymes or receptors. For example, the compound has been shown to inhibit bacterial growth by targeting bacterial cell wall synthesis .
Comparación Con Compuestos Similares
2-Aminothiophene-3-carboxamide: This compound is structurally similar but has a carboxamide group instead of a carbothioamide group.
3-Aminothiophene-2-carboxylate: This derivative has a carboxylate group at the second position instead of a carbothioamide group.
Uniqueness: 3-aminothiophene-2-thiocarboxamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
122805-72-5 |
|---|---|
Fórmula molecular |
C5H6N2S2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
3-aminothiophene-2-carbothioamide |
InChI |
InChI=1S/C5H6N2S2/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8) |
Clave InChI |
VTUUKXZRDIRHCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1N)C(=S)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-7-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8465463.png)





![7-(2-Fluorophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8465503.png)


![2,4-Dichloro-1-[(3,3-dimethylbut-1-yn-1-yl)oxy]benzene](/img/structure/B8465517.png)


